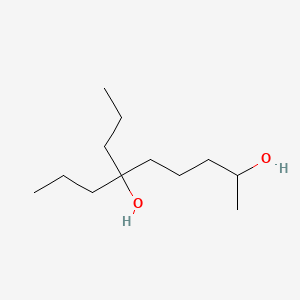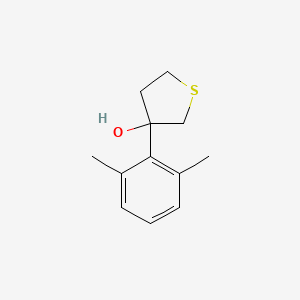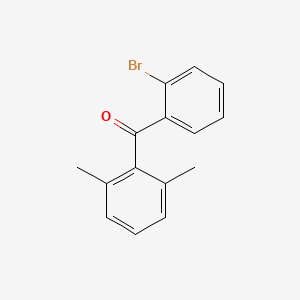
4-Propyl-4,8-nonanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-4,8-nonanediol (4-PN) is a synthetic compound derived from the reaction of 1,4-butanediol and propylene oxide, and is the most widely used compound in the field of synthetic organic chemistry. 4-PN is used in a variety of applications, including as a reagent for the synthesis of other compounds, as a solvent for organic reactions, and as a stabilizer for a variety of organic compounds. It is also used in the manufacture of polymers, coatings, and adhesives. In addition, 4-PN is used in the pharmaceutical industry for the synthesis of drugs, as well as in the food industry as an ingredient in flavorings and preservatives.
Mecanismo De Acción
The mechanism of action of 4-Propyl-4,8-nonanediol is not fully understood. It is believed that the compound acts as a reagent, forming covalent bonds with other molecules. In addition, it is believed that this compound can act as a catalyst, accelerating the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound has been shown to be non-toxic in animal studies, and is not believed to be carcinogenic. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Propyl-4,8-nonanediol in laboratory experiments include its low cost, low toxicity, and its ability to act as a reagent and/or catalyst for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments, including its flammability and its reactivity with a variety of compounds.
Direcciones Futuras
Future research on 4-Propyl-4,8-nonanediol should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Other areas of research should include the development of new methods for the synthesis of this compound, as well as the development of new applications for the compound. Finally, further research should be conducted on the environmental impact of this compound, as well as its potential for use in the food and pharmaceutical industries.
Métodos De Síntesis
4-Propyl-4,8-nonanediol can be synthesized by reacting propylene oxide with 1,4-butanediol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is exothermic and the reaction time is typically between 1-3 hours. The product of the reaction is a mixture of this compound and other byproducts, which must be separated and purified to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-Propyl-4,8-nonanediol has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a solvent for organic reactions, and as a stabilizer for a variety of organic compounds. In addition, this compound has been used in the pharmaceutical industry for the synthesis of drugs, as well as in the food industry as an ingredient in flavorings and preservatives.
Propiedades
IUPAC Name |
6-propylnonane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-6-7-11(3)13/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRCHVXDRFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














